molecular formula C12H23ClN2O2 B1382676 4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride CAS No. 1965308-86-4

4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1382676
CAS No.: 1965308-86-4
M. Wt: 262.77 g/mol
InChI Key: ZHAUVMTYIKHFPU-UHFFFAOYSA-N
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Description

This compound (CAS: 1965308-86-4) is a bicyclic pyrrolidine derivative with a tert-butyl ester group and an amino substituent, formulated as C₁₂H₂₃ClN₂O₂. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. Key properties include a molecular weight of 262.78 g/mol and hazard classifications (H302, H315, H319, H335) related to toxicity and irritation .

Properties

IUPAC Name

tert-butyl 4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14;/h8-10H,4-7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAUVMTYIKHFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965308-86-4
Record name tert-butyl 4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate hydrochloride
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Biological Activity

4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride (CAS Number: 1187930-92-2) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O2C_{12}H_{22}N_2O_2 with a molecular weight of approximately 226.3153 g/mol. The compound features a cyclopentane structure that enhances its reactivity and stability, making it an attractive candidate for further pharmacological exploration .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an antiviral agent and its analgesic properties.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral infections. A study published in MDPI reported that derivatives of N-heterocycles, including compounds similar to 4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid, exhibited significant antiviral activity against HIV and other viruses .

Table 1: Antiviral Efficacy of Related Compounds

Compound NameTarget VirusEC50 (μM)CC50 (μM)Therapeutic Index
Compound AHIV3.98420105.25
Compound BTMV58.7Not statedNot stated
Compound CDENV0.96Not statedNot stated

Analgesic Properties

The analgesic effects of compounds containing the pyrrole moiety have been documented in various studies. One study investigated bioconjugates involving pyrrole derivatives and demonstrated significant analgesic activity, suggesting that the inclusion of the cyclopentane structure may enhance these effects .

The proposed mechanisms for the biological activity of 4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid include:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes, potentially by inhibiting key viral enzymes or altering host cell pathways.
  • Modulation of Inflammatory Pathways : The compound may exert anti-inflammatory effects, which can indirectly contribute to its analgesic properties by reducing pain associated with inflammation.

Case Studies

Several case studies have demonstrated the compound's potential in clinical applications:

  • Case Study on Antiviral Efficacy : In vitro studies showed that modifications to the cyclopentane structure significantly enhanced the antiviral properties against HIV, with a notable reduction in viral load in treated cell cultures.
  • Analgesic Activity Assessment : A study involving animal models indicated that administration of derivatives led to a measurable reduction in pain responses, correlating with a decrease in inflammatory markers.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents
One of the primary applications of this compound is in the development of antihypertensive drugs. It is structurally related to compounds like ramipril, which are used to manage high blood pressure and heart failure. The synthesis of derivatives from this compound can lead to novel therapeutic agents with improved efficacy and reduced side effects .

Neuroprotective Effects
Research indicates that derivatives of cyclopenta[c]pyrrole structures exhibit neuroprotective properties. Studies have shown that such compounds can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases, making them potential candidates for treating conditions like Alzheimer's and Parkinson's disease .

Biochemical Research

Proteomics Applications
This compound is utilized in proteomics research as a biochemical tool for studying protein interactions and modifications. Its ability to selectively bind to specific amino acids allows researchers to investigate protein structure-function relationships, particularly in metabolic pathways .

Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of angiotensin-converting enzyme (ACE) inhibition. This activity is crucial for developing drugs targeting cardiovascular diseases, as ACE inhibitors are widely used to treat hypertension .

Synthesis and Derivatives

The synthesis of 4-amino-hexahydro-cyclopenta[c]pyrrole derivatives has been documented extensively. The methodologies often involve multi-step organic synthesis techniques, including cyclization reactions and functional group modifications. These derivatives are then evaluated for their biological activities, leading to a range of applications in drug discovery.

Derivative Biological Activity Reference
RamiprilAntihypertensive
Neuroprotective analogsNeuroprotection
ACE inhibitorsCardiovascular treatment

Case Studies

  • Ramipril Synthesis
    A significant study detailed the synthesis of ramipril from 4-amino-hexahydro-cyclopenta[c]pyrrole derivatives, demonstrating the compound's utility in creating effective antihypertensive medications. The study highlighted the efficiency of using this compound as a precursor in drug development .
  • Neuroprotective Studies
    Another research project focused on the neuroprotective effects of modified cyclopenta[c]pyrrole compounds in animal models of neurodegeneration. Results indicated significant reductions in neuroinflammatory markers and improved cognitive function, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Enzyme Inhibition Research
    Investigations into the enzyme inhibition properties of this compound showed promising results against ACE, with several derivatives exhibiting enhanced inhibitory activity compared to standard ACE inhibitors used clinically today .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural and molecular differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride (1965308-86-4) C₁₂H₂₃ClN₂O₂ Amino group, tert-butyl ester, hydrochloride salt 262.78 High aqueous solubility; H302, H315 hazards
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (146231-54-1) C₁₂H₁₉NO₃ 5-oxo group, tert-butyl ester 225.28 Ketone reactivity; no hydrochloride salt
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester (1187930-92-2) C₁₂H₂₂N₂O₂ Amino group, tert-butyl ester (free base) 238.33 Lower solubility vs. hydrochloride salt
(3aS,6aS)-tert-Butyl 5-(1H-benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24) C₂₀H₂₄N₆O₃ Benzotriazole-carbonyl group 396.45 Enhanced enzyme inhibition (ATX assay)
1-Benzyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrole-2-carboxylic Acid (29a) C₁₅H₁₄N₄O₃ Oxadiazole ring, benzyl group 298.30 Distinct electronic profile; synthetic complexity

Pharmacological Activity

  • Compound 24 : Demonstrated potent autotaxin (ATX) enzyme inhibition (IC₅₀ < 100 nM) in fluorescence-based assays, attributed to the benzotriazole-carbonyl group’s binding affinity .
  • Compound 29a : Oxadiazole substituents may influence metabolic stability but lack data on target-specific activity .

Solubility and Stability

  • Hydrochloride Salt (Target) : Higher solubility in phosphate buffer (pH 7.4) compared to the free base (CAS 1187930-92-2), critical for bioavailability .
  • 5-oxo Derivative (CAS 146231-54-1) : Ketone group may reduce stability under reducing conditions, limiting shelf life .

Key Research Findings

  • Structural-Activity Relationship (SAR): Substituents like benzotriazole (Compound 24) or oxadiazole (Compound 29a) significantly alter pharmacological profiles compared to the amino group in the target compound .
  • Salt vs. Free Base : Hydrochloride form improves solubility but introduces handling precautions (e.g., P261: avoid inhalation) .
  • Synthetic Efficiency : Boc-protection strategies (target compound) are more scalable than HATU-mediated couplings (Compound 24) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride, and what key intermediates are involved?

  • Methodology : The synthesis typically involves cyclization of pyrrole precursors followed by tert-butyl ester protection. For example, Ludwig and Lehr (2004) describe a method for pyrrolecarboxylic acid tert-butylester synthesis using palladium-catalyzed coupling or Boc-protection strategies . Key intermediates include bicyclic pyrrolidine derivatives and Boc-protected amines, with HCl-mediated deprotection critical for final product isolation .

Q. How can researchers optimize Boc protection/deprotection steps to improve yield and purity?

  • Methodology : Boc protection is achieved using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF). Deprotection with HCl in dioxane or ethyl acetate at 0–25°C minimizes side reactions. Widmer (1983) recommends monitoring reaction progress via TLC or HPLC to avoid over-acidification, which can degrade the bicyclic scaffold . Post-deprotection, neutralization with aqueous NaHCO₃ improves crystallinity .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR resolves stereochemistry and confirms tert-butyl ester integration (δ ~1.4 ppm for tert-butyl protons) .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 284.3) .
  • X-ray crystallography : Critical for resolving bicyclic conformation and hydrogen-bonding patterns in the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility and stability data for this compound?

  • Methodology : Discrepancies arise from varying salt forms (free base vs. hydrochloride) and storage conditions. Systematic studies under controlled humidity (e.g., 25°C/60% RH) with DSC/TGA analysis can clarify degradation pathways. Dutta et al. (1996) emphasize the role of tert-butyl esters in enhancing lipid solubility but note HCl salt forms may precipitate in aqueous buffers .

Q. What strategies are effective for controlling stereochemistry during bicyclic ring formation?

  • Methodology : Asymmetric catalysis (e.g., chiral oxazaborolidines) or enantioselective cyclization using L-proline derivatives ensures stereochemical fidelity . Advanced monitoring via chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOESY NMR confirms spatial arrangement of the hexahydro-cyclopenta[c]pyrrole core .

Q. How does the tert-butyl ester group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodology : The tert-butyl ester acts as a prodrug moiety, enhancing membrane permeability. In vitro hydrolysis studies (e.g., using esterases in PBS buffer) quantify conversion to the active carboxylic acid. SAR comparisons with methyl or benzyl esters reveal tert-butyl’s superior metabolic stability .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Methodology : LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) detects impurities <0.1%. SynChem, Inc. protocols recommend spiking with known degradation products (e.g., de-esterified analogs) to validate method sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride

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